molecular formula C6H8BrF3O2 B1426252 Ethyl 3-bromo-4,4,4-trifluorobutyrate CAS No. 372-27-0

Ethyl 3-bromo-4,4,4-trifluorobutyrate

Cat. No.: B1426252
CAS No.: 372-27-0
M. Wt: 249.03 g/mol
InChI Key: XFKQPVDTUJALPE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C6H8BrF3O2. It is a derivative of butyric acid, where the hydrogen atoms at the third carbon are replaced by a bromine atom and three fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

Ethyl 3-bromo-4,4,4-trifluorobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Ethyl 3-bromo-4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4,4,4-trifluorobutyrate with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the third carbon position. Industrial production methods may involve large-scale bromination processes using specialized equipment to handle the reactive bromine and ensure the purity of the final product .

Chemical Reactions Analysis

Ethyl 3-bromo-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups. These reactions often require specific reagents and conditions, such as the use of a base or a solvent to facilitate the substitution.

    Reduction Reactions: The compound can be reduced to form ethyl 3-hydroxy-4,4,4-trifluorobutyrate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of ethyl 3-bromo-4,4,4-trifluorobutanoic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with enzymes and proteins. These interactions can inhibit or modify the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-bromo-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:

    Ethyl 4,4,4-trifluorobutyrate: This compound lacks the bromine atom and is used as a spin trapping reagent in spectroscopy.

    Ethyl 2-bromo-4,4,4-trifluorobutyrate: This compound has the bromine atom at the second carbon position and is used as a pharmaceutical intermediate.

    Ethyl 4,4,4-trifluoroacetoacetate: This compound contains a keto group and is used in the synthesis of various fluorinated compounds.

This compound is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 3-bromo-4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQPVDTUJALPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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